
Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, ethynyl group, difluoro substituents, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoro Substituents: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Ethynyl Group Addition: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Benzyl Group Attachment: The benzyl group is typically added through a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Benzyl halides, amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of benzyl-substituted amines or thiols.
科学的研究の応用
Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group may participate in covalent bonding with active site residues, while the difluoro substituents can enhance binding affinity through electronic effects. The benzyl group may facilitate membrane permeability, allowing the compound to reach intracellular targets.
類似化合物との比較
Similar Compounds
Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate: shares similarities with other pyrrolidine derivatives, such as:
Uniqueness
- The presence of both ethynyl and difluoro groups in this compound provides unique electronic and steric properties, distinguishing it from other similar compounds. These features may contribute to its specific biological activities and potential applications in various fields.
特性
分子式 |
C15H15F2NO2 |
|---|---|
分子量 |
279.28 g/mol |
IUPAC名 |
benzyl (2S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H15F2NO2/c1-3-14(2)10-15(16,17)11-18(14)13(19)20-9-12-7-5-4-6-8-12/h1,4-8H,9-11H2,2H3/t14-/m1/s1 |
InChIキー |
XKWWZEUSDYIRPD-CQSZACIVSA-N |
異性体SMILES |
C[C@]1(CC(CN1C(=O)OCC2=CC=CC=C2)(F)F)C#C |
正規SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)(F)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


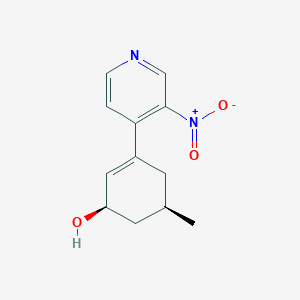
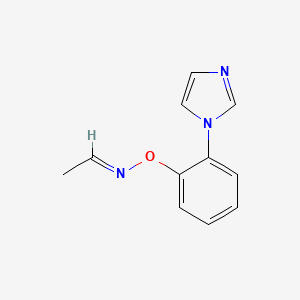
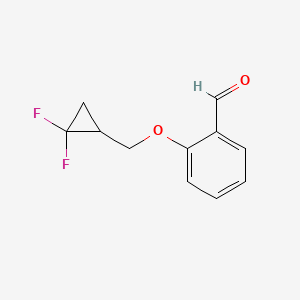
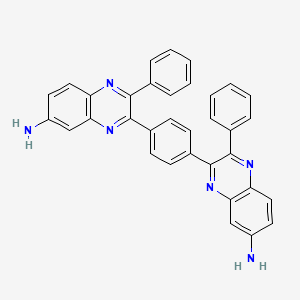
![1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942075.png)
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)
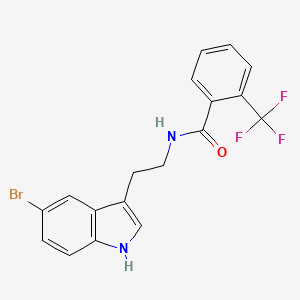
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)

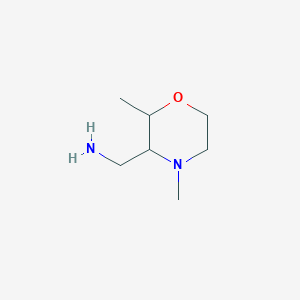

![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)
![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)
